6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one

medicinal chemistry kinase inhibitor structure-activity relationship

Researchers sourcing under-represented dihydroindolizinone scaffolds face limited commercial availability and uncertain SAR translation. This compound resolves that gap with a validated 5,6-bicyclic core and a distinct 3,5-dimethoxyphenylamino substituent absent from standard indolinone collections. - Rational Probe: MW 286.33, compliant with Lipinski rules, ideal for fragment/lead-like screening libraries. - SAR Utility: Enables mapping of electronic/steric effects at the 6-position alongside close analogs like CAS 612065-21-1. - Supply Assurance: Confirmed stock with full analytical documentation supports immediate in-house kinase panel profiling.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 612065-08-4
Cat. No. B13115097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one
CAS612065-08-4
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC2=CC=C3CCCN3C2=O)OC
InChIInChI=1S/C16H18N2O3/c1-20-13-8-11(9-14(10-13)21-2)17-15-6-5-12-4-3-7-18(12)16(15)19/h5-6,8-10,17H,3-4,7H2,1-2H3
InChIKeyPVAAIWMHKJXHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroindolizinone Structural Classification and Procurement


6-(3,5-Dimethoxyphenylamino)-2,3-dihydro-1H-indolizin-5-one (CAS 612065-08-4) is a synthetic small molecule belonging to the dihydroindolizinone class, characterized by a fused 5,6-bicyclic core with a 3,5-dimethoxyphenylamino substituent at the 6-position [1]. Its molecular formula is C16H18N2O3 with a molecular weight of 286.33 g/mol . The dihydroindolizinone scaffold has been explored in medicinal chemistry for kinase inhibition, notably as MEK inhibitors and PDK1 inhibitors, but the specific pharmacological activity of this compound has not been disclosed in primary peer-reviewed literature or patent documents [2].

Chemotype probe
Dihydroindolizinone core for kinase inhibitor selectivity studies; no disclosed target activity
Library diversification
Scaffold underrepresented in commercial screening collections compared to indolinones and indoles
Substituent differentiation
3,5-dimethoxyphenylamino group distinct from published MEK/PDK1 inhibitor aryl substituents

Why Functional Equivalence Cannot Be Assumed


The dihydroindolizinone scaffold exhibits highly substituent-dependent biological activity. In the MEK inhibitor series reported by Adams et al. (2012), subtle modifications to the dihydroindolizinone core produced compounds with enzyme IC50 values ranging from 5.1 nM to over 1000 nM and cellular IC50 values spanning 0.2 μM to >10 μM [1]. Similarly, within the PDK1 inhibitor indolinone series, the optimized compound BX-517 achieved single-digit nanomolar potency, while close structural analogs showed only micromolar activity [2]. The 3,5-dimethoxyphenylamino substituent at the 6-position of this compound introduces distinct electronic and steric properties (computed XLogP3 = 2.5, 4 hydrogen bond acceptors, 1 donor) [3] that cannot be extrapolated from other dihydroindolizinone derivatives without empirical validation. Generic substitution without confirmatory assay data therefore carries a high risk of functional non-equivalence.

Closest analog (CAS 612065-21-1)
8‑position carboxylate substitution may significantly shift potency and bioavailability; class‑level SAR indicates >10‑fold cellular potency difference for analogous modifications
Indolinone vs. dihydroindolizinone core
Scaffold hop from indolinone to dihydroindolizinone has altered oral efficacy and selectivity in published series; PDK1 inhibitor BX‑517 data cannot be extrapolated
6‑position substituent profile
3,5‑dimethoxyphenylamino group introduces unique H‑bond acceptor geometry; target binding and selectivity may differ from published 6‑aryl analogs

Quantitative Differentiation Evidence


Structural Comparison to Closest Analog

The closest commercially listed structural analog is Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 612065-21-1) . The key structural difference is the presence of a methyl carboxylate group at the 8-position in the analog versus a hydrogen at the equivalent position in the target compound . This substitution alters molecular weight (344.36 vs. 286.33 g/mol), introduces an additional hydrogen bond acceptor, and modifies both lipophilicity and electronic distribution [1]. In dihydroindolizinone-based MEK inhibitors, the introduction of polar substituents at analogous positions has been shown to shift cellular potency by >10-fold and alter oral bioavailability [2], demonstrating that the 8-position substitution is not a silent modification and the two compounds should not be considered interchangeable without direct comparative data.

Analog comparison
Class‑level inference
ΔMW = 58.03 g/mol; 8‑position H vs. COOCH3; additional H‑bond acceptor in analog
8‑position substitution is not silent; may shift target binding and pharmacokinetics
Extrapolated from dihydroindolizinone MEK inhibitor SAR; no direct comparative data
medicinal chemistry kinase inhibitor structure-activity relationship

Scaffold Differentiation from Indolinone Core

The dihydroindolizinone scaffold of the target compound differs fundamentally from the indolinone core used in the well-characterized PDK1 inhibitor BX-517 (IC50 = single-digit nanomolar against PDK1, >100-fold selectivity over PKA) [1]. The dihydroindolizinone contains a fused pyridine ring that modifies the electronic character of the bicyclic system compared to the indolinone's fused benzene [2]. In the MEK inhibitor field, the transition from dihydroindolone to dihydroindolizinone was a deliberate scaffold hop that improved oral bioavailability and in vivo antitumor efficacy, demonstrating that the two cores are not functionally equivalent [3]. The target compound's dihydroindolizinone core may therefore exhibit a distinct selectivity profile compared to indolinone-based inhibitors, but no direct comparative kinase profiling data is publicly available for this specific compound.

Scaffold differentiation
Class‑level inference
Dihydroindolizinone (fused pyrrole+pyridine) vs. indolinone (pyrrole+benzene); scaffold hop in MEK series enabled in vivo oral efficacy
Dihydroindolizinone core is a distinct chemotype; BX‑517 selectivity profile does not transfer
Quantitative selectivity shift data not available for this compound
PDK1 inhibition scaffold hopping kinase selectivity

Physicochemical and Drug-Likeness Differentiation

The target compound possesses a 3,5-dimethoxyphenylamino substituent that is absent in most published dihydroindolizinone-based inhibitors. Computed physicochemical properties for this compound include: MW = 286.33, XLogP3 = 2.5, HBD = 1, HBA = 4, rotatable bonds = 4 [1]. This profile meets all Lipinski Rule of Five criteria, suggesting favorable drug-likeness [2]. By comparison, the advanced preclinical MEK inhibitor from the dihydroindolizinone series reported by Adams et al. (2012) had MW > 400 and significantly different substituent patterns tailored for MEK binding [3]. The 3,5-dimethoxyphenylamino group introduces two methoxy oxygen atoms as potential hydrogen bond acceptors and adds steric bulk at the 6-position, which may modulate target binding in ways distinct from the substituted aryl groups used in published MEK or PDK1 dihydroindolizinone inhibitors.

Physicochemical profile
Supporting evidence
MW 286.33, XLogP3 2.5, HBD 1, HBA 4, rotatable bonds 4; meets Lipinski Rule of Five
Favorable drug‑likeness supports fragment‑based or phenotypic screening inclusion
3,5‑dimethoxyphenylamino group adds steric bulk and unique H‑bond acceptors vs. published MEK inhibitors
drug-likeness physicochemical properties Lipinski parameters

Recommended Research Applications


Kinase Selectivity Panel Probe

Given the established activity of dihydroindolizinone scaffolds against MEK kinases and the structural similarity to indolinone-based PDK1 inhibitors, this compound is a rational inclusion as a chemotype-diversifying probe in broad kinase selectivity panels. Its distinct 3,5-dimethoxyphenylamino substituent may confer a selectivity fingerprint different from known dihydroindolizinone MEK inhibitors reported by Adams et al. (2012) [1]. Absent public profiling data, procurement should be coupled with a commitment to in-house kinase panel screening.

Fragment-Based Screening Library Diversification

With MW = 286.33 and full compliance with Lipinski Rule of Five criteria, this compound is appropriately sized for fragment- or lead-like screening libraries. Its dihydroindolizinone core and 3,5-dimethoxyphenylamino substituent are underrepresented in typical commercial screening collections compared to indolinones and indoles [1]. For phenotypic screening programs where target deconvolution is planned downstream, sourcing this compound provides access to a distinct region of chemical space within the kinase-biased heterocycle landscape.

SAR Expansion at the 6-Position

As demonstrated in the PDK1 inhibitor optimization program (Islam et al., 2007), systematic variation of aryl substituents at the amino-linked position of the bicyclic core is critical for achieving potency and selectivity [1]. This compound, with its 3,5-dimethoxyphenylamino group, represents a specific SAR data point for mapping electronic and steric requirements at the dihydroindolizinone 6-position. It can be used alongside the close analog Methyl 6-(3,5-dimethoxyphenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 612065-21-1) to probe the effect of 8-position carboxylate substitution on activity [2].

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Dihydroindolizinone scaffold diversity
In‑house panel profiling against MEK/PDK1 and related kinases
Fragment‑based library expansion
Lipinski‑compliant lead‑like properties
Phenotypic hit confirmation and target deconvolution
SAR at 6‑position of dihydroindolizinone
3,5‑dimethoxyphenylamino substituent effect
Comparative profiling with 8‑carboxylate analog (CAS 612065‑21‑1)
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